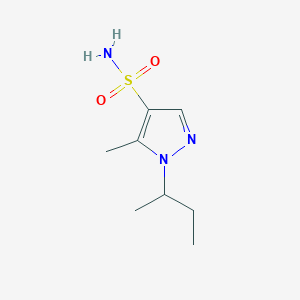
1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sec-butyl group, a methyl group, and a sulfonamide group attached to the pyrazole ring
Métodos De Preparación
The synthesis of 1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-4-sulfonyl chloride with sec-butylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-methyl-1H-pyrazole-4-sulfonyl chloride and sec-butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-methyl-1H-pyrazole-4-sulfonyl chloride is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran. Sec-butylamine is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the sulfonamide group, leading to the formation of sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents include alkyl halides or acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds, including agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates or inhibitors. This interaction can lead to the inhibition of enzyme activity, which is the basis for its potential therapeutic effects. The compound may also interact with receptors, modulating their activity and leading to various biological responses.
Comparación Con Compuestos Similares
1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-(Sec-butyl)-3-methyl-1h-pyrazole-4-sulfonamide: This compound has a similar structure but with a different substitution pattern on the pyrazole ring. The position of the methyl group can influence its reactivity and biological activity.
1-(Sec-butyl)-5-ethyl-1h-pyrazole-4-sulfonamide: The presence of an ethyl group instead of a methyl group can affect the compound’s physical properties and reactivity.
1-(Sec-butyl)-5-methyl-1h-pyrazole-3-sulfonamide: The position of the sulfonamide group on the pyrazole ring can significantly impact the compound’s chemical behavior and biological interactions.
Propiedades
Fórmula molecular |
C8H15N3O2S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
1-butan-2-yl-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3,(H2,9,12,13) |
Clave InChI |
CCCXLRFYZPBWCO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C(=C(C=N1)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















